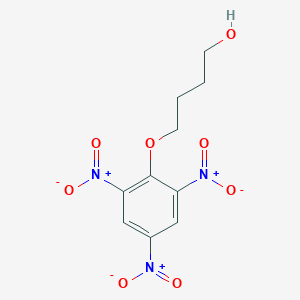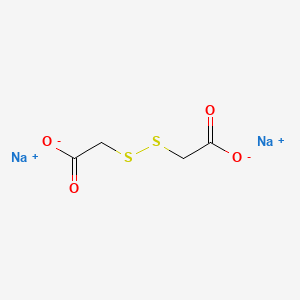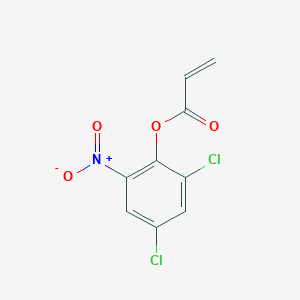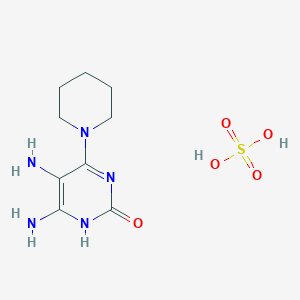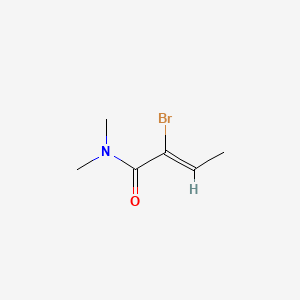
2-Bromo-N,N-dimethylcrotonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Bromo-N,N-dimethylcrotonamide is an organic compound that belongs to the class of amides. It is characterized by the presence of a bromine atom attached to the carbon chain, along with two methyl groups attached to the nitrogen atom. This compound is of interest in various fields of chemistry due to its unique structural properties and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-N,N-dimethylcrotonamide typically involves the bromination of N,N-dimethylcrotonamide. One common method is to react N,N-dimethylcrotonamide with bromine in the presence of a suitable solvent, such as acetic acid or chloroform. The reaction is usually carried out at room temperature, and the product is purified by recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. For example, continuous flow reactors can be used to control the reaction conditions precisely, leading to higher yields and purity of the product. The use of automated systems for monitoring and controlling the reaction parameters ensures consistent quality and reduces the risk of side reactions.
化学反应分析
Types of Reactions
2-Bromo-N,N-dimethylcrotonamide undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as hydroxide ions or amines, leading to the formation of different substituted amides.
Elimination Reactions: Under basic conditions, the compound can undergo elimination reactions to form alkenes.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide, potassium tert-butoxide, and various amines. The reactions are typically carried out in polar solvents such as ethanol or water.
Elimination Reactions: Strong bases like sodium hydride or potassium tert-butoxide are used, often in aprotic solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Oxidation and Reduction Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide, and reducing agents like lithium aluminum hydride or sodium borohydride, are commonly used.
Major Products Formed
Substitution Reactions: Depending on the nucleophile, products can include hydroxylated amides, aminated amides, and other substituted derivatives.
Elimination Reactions: The major products are alkenes, with the position of the double bond depending on the specific reaction conditions.
Oxidation and Reduction Reactions: Products can range from oxidized amides to reduced amines, depending on the specific reagents and conditions used.
科学研究应用
2-Bromo-N,N-dimethylcrotonamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its reactivity makes it a valuable intermediate in various organic synthesis pathways.
Biology: The compound is studied for its potential biological activity, including its effects on enzymes and cellular processes.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
作用机制
The mechanism of action of 2-Bromo-N,N-dimethylcrotonamide involves its interaction with various molecular targets. The bromine atom and the amide functional group play key roles in its reactivity. For example, in substitution reactions, the bromine atom is displaced by nucleophiles, leading to the formation of new bonds. In elimination reactions, the compound undergoes dehydrohalogenation to form alkenes. The specific pathways and molecular targets depend on the type of reaction and the conditions used.
相似化合物的比较
2-Bromo-N,N-dimethylcrotonamide can be compared with other similar compounds, such as:
2-Bromo-N,N-dimethylacetamide: Similar in structure but with a different carbon chain length, leading to variations in reactivity and applications.
N,N-Dimethylcrotonamide: Lacks the bromine atom, resulting in different chemical properties and reactivity.
2-Bromo-N-methylcrotonamide: Contains only one methyl group on the nitrogen, affecting its steric and electronic properties.
These comparisons highlight the unique features of this compound, such as its specific reactivity due to the presence of both the bromine atom and the dimethylated nitrogen.
属性
CAS 编号 |
63992-53-0 |
|---|---|
分子式 |
C6H10BrNO |
分子量 |
192.05 g/mol |
IUPAC 名称 |
(Z)-2-bromo-N,N-dimethylbut-2-enamide |
InChI |
InChI=1S/C6H10BrNO/c1-4-5(7)6(9)8(2)3/h4H,1-3H3/b5-4- |
InChI 键 |
KTWGCBJDXNUCPC-PLNGDYQASA-N |
手性 SMILES |
C/C=C(/C(=O)N(C)C)\Br |
规范 SMILES |
CC=C(C(=O)N(C)C)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Stannane, tributyl[1-(phenylthio)ethenyl]-](/img/structure/B14497953.png)
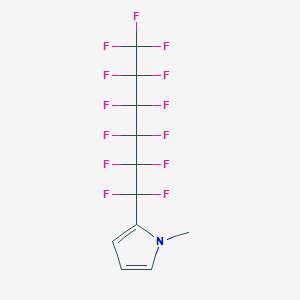
![Bis[6-(hydroxymethyl)-4-oxo-4H-pyran-3-yl] decanedioate](/img/structure/B14497962.png)
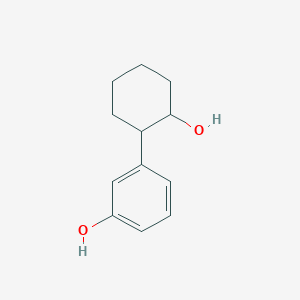
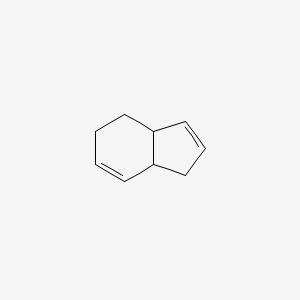

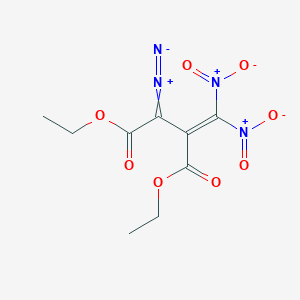
![Butanoic acid, 3-[(1-phenylethyl)amino]-, methyl ester](/img/structure/B14497984.png)
![Dimethyl[1-(4-methylphenyl)ethyl]sulfanium bromide](/img/structure/B14497989.png)
